Cas no 4551-15-9 (Phenylthiotrimethylsilane)
Phenylthiotrimethylsilane Chemical and Physical Properties
Names and Identifiers
-
- (Phenylthio)trimethylsilane
- Phenylthiotrimethylsilane
- trimethyl(phenylsulfanyl)silane
- Phenyl Trimethylsilyl Sulfide
- S-(Trimethylsilyl)benzenethiol
- Trimethyl(phenylthio)silane
- S-(Trimethylsilyl)thiophenol
- Benzene, ((trimethylsilyl)thio)-
- SCHEMBL1097615
- MFCD00008272
- 4551-15-9
- [(Trimethylsilyl)thio]benzene
- EINECS 224-916-7
- D76934
- Thiophenol, TMS derivative
- DTXSID0063523
- phenylthio(trimethyl)silane
- FT-0605014
- Trimethyl(phenylthio)silane, 97%
- UNII-4854JD2EEB
- CS-0109797
- S-Trimethylsilylthiophenol
- SY049786
- Silane, trimethyl(phenylthio)-
- GEO-02142
- trimethyl-(phenylthio)-silane
- AKOS005255300
- 4854JD2EEB
- NS00048716
- P1378
- Phenyltrimethylsilyl sulfide
- DB-051310
-
- MDL: MFCD00008272
- Inchi: 1S/C9H14SSi/c1-11(2,3)10-9-7-5-4-6-8-9/h4-8H,1-3H3
- InChI Key: VJMQFIRIMMSSRW-UHFFFAOYSA-N
- SMILES: S(C1C=CC=CC=1)[Si](C)(C)C
- BRN: 1905944
Computed Properties
- Exact Mass: 182.05900
- Monoisotopic Mass: 182.059
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 11
- Rotatable Bond Count: 2
- Complexity: 111
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: nothing
- Topological Polar Surface Area: 25.3A^2
Experimental Properties
- Color/Form: colorless liquid
- Density: 0.963 g/mL at 25 °C(lit.)
- Melting Point: No data available
- Boiling Point: 72 °C/8 mmHg(lit.)
- Flash Point: Fahrenheit: 91.4 ° f
Celsius: 33 ° c - Refractive Index: n20/D 1.532(lit.)
- Solubility: Hydrolyzes in water.
- Water Partition Coefficient: Hydrolyzes in water.
- PSA: 25.30000
- LogP: 3.61360
- Solubility: Uncertain
- Sensitiveness: Moisture Sensitive
Phenylthiotrimethylsilane Security Information
-
Symbol:
- Prompt:warning
- Signal Word:Warning
- Hazard Statement: H226-H315-H332
- Warning Statement: P210-P233-P240-P241+P242+P243-P261-P264-P270-P271-P280-P301+P312+P330-P302+P352+P312+P362+P364-P304+P340+P312-P305+P351+P338+P337+P313-P370+P378-P403+P235-P501
- Hazardous Material transportation number:UN 1993 3/PG 3
- WGK Germany:3
- Hazard Category Code: 10-20-38
- Safety Instruction: S23-S28
- FLUKA BRAND F CODES:3-10-13-21
-
Hazardous Material Identification:
- HazardClass:3
- PackingGroup:III
- TSCA:Yes
- Safety Term:3
- Packing Group:III
- Risk Phrases:R10; R20; R38
- Packing Group:III
- Hazard Level:3
- Storage Condition:Argon filled storage
Phenylthiotrimethylsilane Customs Data
- HS CODE:2931900090
- Customs Data:
China Customs Code:
2931900090Overview:
2931900090. Other organic-Inorganic compound. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:AB(Customs clearance form for Inbound Goods,Customs clearance form for outbound goods). MFN tariff:6.5%. general tariff:30.0%
Summary:
2931900090. other organo-inorganic compounds. VAT:17.0%. Tax rebate rate:13.0%. Supervision conditions:AB(certificate of inspection for goods inward,certificate of inspection for goods outward). MFN tariff:6.5%. General tariff:30.0%
Phenylthiotrimethylsilane Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 226467-5G |
Phenylthiotrimethylsilane |
4551-15-9 | 5g |
¥581.02 | 2023-12-09 | ||
| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | P1378-25G |
(Phenylthio)trimethylsilane |
4551-15-9 | >95.0%(GC) | 25g |
¥1590.00 | 2023-09-07 | |
| TRC | P399523-50mg |
Phenylthiotrimethylsilane |
4551-15-9 | 50mg |
$ 50.00 | 2022-06-03 | ||
| TRC | P399523-100mg |
Phenylthiotrimethylsilane |
4551-15-9 | 100mg |
$ 65.00 | 2022-06-03 | ||
| TRC | P399523-500mg |
Phenylthiotrimethylsilane |
4551-15-9 | 500mg |
$ 80.00 | 2022-06-03 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | SA00437-5g |
PHENYLTHIOTRIMETHYLSILANE |
4551-15-9 | 97% | 5g |
¥628.0 | 2024-07-19 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | P160298-25g |
Phenylthiotrimethylsilane |
4551-15-9 | >95.0%(GC) | 25g |
¥1719.90 | 2023-09-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | P160298-5g |
Phenylthiotrimethylsilane |
4551-15-9 | >95.0%(GC) | 5g |
¥469.90 | 2023-09-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | P160298-1g |
Phenylthiotrimethylsilane |
4551-15-9 | >95.0%(GC) | 1g |
¥136.90 | 2023-09-01 | |
| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | P1378-5G |
(Phenylthio)trimethylsilane |
4551-15-9 | >95.0%(GC) | 5g |
¥650.00 | 2023-09-07 |
Phenylthiotrimethylsilane Suppliers
Phenylthiotrimethylsilane Related Literature
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1. Organometallic reactions. Addition reactions of benzenethiol to unsaturated systems catalysed by trimethyl(phenylthio)-silane or -stannaneAlfredo Ricci,Roberto Danieli,Graziella Pirazzini J. Chem. Soc. Perkin Trans. 1 1977 1069
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Will J. Humenny,Stefan Mitzinger,Chhatra B. Khadka,Bahareh Khalili Najafabadi,Isabelle Vieira,John F. Corrigan Dalton Trans. 2012 41 4413
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Alicia Rasines Mazo,Stephanie Allison-Logan,Fatemeh Karimi,Nicholas Jun-An Chan,Wenlian Qiu,Wei Duan,Neil M. O’Brien-Simpson,Greg G. Qiao Chem. Soc. Rev. 2020 49 4737
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4. Secondary structure drives self-assembly in weakly segregated globular protein–rod block copolymersHelen Yao,Kai Sheng,Jialing Sun,Shupeng Yan,Yingqin Hou,Hua Lu,Bradley D. Olsen Polym. Chem. 2020 11 3032
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J. J. Kiernicki,J. S. Harwood,P. E. Fanwick,S. C. Bart Dalton Trans. 2016 45 3111
Additional information on Phenylthiotrimethylsilane
Phenylthiotrimethylsilane (CAS No. 4551-15-9): Properties, Applications, and Market Insights
Phenylthiotrimethylsilane (CAS No. 4551-15-9) is a versatile organosilicon compound widely used in organic synthesis and material science. This compound, also known as trimethyl(phenylthio)silane, features a unique combination of a phenylthio group and a trimethylsilyl moiety, making it valuable for various chemical transformations. With the growing interest in silicon-based reagents and sulfur-containing compounds, Phenylthiotrimethylsilane has gained attention in both academic and industrial research.
The molecular formula of Phenylthiotrimethylsilane is C9H14SSi, and it typically appears as a colorless to pale yellow liquid. Its boiling point and molecular weight are key physical properties that influence its handling and applications. Researchers often utilize this compound as a silylating agent or thiol precursor in synthetic chemistry. Recent trends in green chemistry have also explored its role in catalytic processes and sustainable synthesis methods.
One of the primary applications of Phenylthiotrimethylsilane is in the protection of functional groups during multi-step organic synthesis. Its ability to introduce the phenylthio group makes it particularly useful in pharmaceutical intermediates and agrochemical production. The compound's reactivity with various electrophiles has been extensively studied, with recent publications highlighting its use in cross-coupling reactions and polymer modification.
In material science, Phenylthiotrimethylsilane serves as a precursor for surface modification and nanomaterial functionalization. The growing demand for advanced materials in electronics and coatings has increased interest in silicon-sulfur compounds. Researchers are investigating its potential in conductive polymers and energy storage materials, aligning with current market trends toward renewable energy technologies.
The global market for organosilicon compounds like Phenylthiotrimethylsilane has shown steady growth, driven by expanding applications in specialty chemicals and high-performance materials. Manufacturers are focusing on process optimization to meet the increasing demand while maintaining product purity standards. Recent developments in flow chemistry and continuous manufacturing have improved the production efficiency of such specialized reagents.
Safety considerations for handling Phenylthiotrimethylsilane include standard laboratory precautions for moisture-sensitive compounds. Proper storage under inert atmosphere and use of dry solvents are recommended to maintain its stability. The compound's shelf life and storage conditions are frequently discussed topics among chemical users, reflecting common search queries in the field.
Analytical characterization of Phenylthiotrimethylsilane typically involves NMR spectroscopy and gas chromatography, with proton NMR being particularly informative about its molecular structure. Quality control parameters such as purity percentage and impurity profile are critical for research applications, as highlighted in recent technical forums and chemical supplier specifications.
Future research directions for Phenylthiotrimethylsilane include exploring its potential in click chemistry applications and bioconjugation techniques. The compound's unique reactivity profile makes it a candidate for developing new drug delivery systems and biomaterials. These emerging applications align with current scientific interests in precision medicine and targeted therapies.
For researchers sourcing Phenylthiotrimethylsilane, important considerations include supplier reliability, batch consistency, and technical support. The compound is available through specialized chemical distributors with varying packaging options to meet different scale requirements. Recent market analysis indicates growing demand from research institutions and pharmaceutical companies worldwide.
In conclusion, Phenylthiotrimethylsilane (CAS No. 4551-15-9) represents an important building block in modern synthetic chemistry with expanding applications across multiple industries. Its combination of silicon chemistry and sulfur functionality offers unique opportunities for innovation in material design and chemical synthesis. As research continues to uncover new uses for this versatile compound, its commercial significance is expected to grow in parallel with advancements in specialty chemicals and functional materials.
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